molecular formula C8H7ClN2O B3218972 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-27-2

3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3218972
CAS No.: 1190314-27-2
M. Wt: 182.61 g/mol
InChI Key: OABHTDGCGYZMRB-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-methoxyaniline with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable cyclization agent to yield the desired pyrrolopyridine structure . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine primarily involves the inhibition of FGFRs. By binding to the active site of these receptors, the compound prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives such as:

The unique combination of the chloro and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABHTDGCGYZMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

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